

# Introduction: The Strategic Importance of Polychlorinated Pyridines

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3,5-Dibromo-4-iodopyridine**

Cat. No.: **B1430625**

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The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.<sup>[1]</sup> The strategic introduction of multiple halogen atoms onto this ring system creates a versatile building block, offering chemists precise control over molecular architecture through a variety of cross-coupling reactions. **3,5-Dibromo-4-iodopyridine** is a prime example of such a scaffold, whose distinct electronic properties and halogen-differentiated reactivity make it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.

## PART 1: Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.

## Key Property Summary

A summary of the core physicochemical data for **3,5-Dibromo-4-iodopyridine** is presented below.

Property	Value	Source
CAS Number	1214383-75-1	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> IN	<a href="#">[2]</a>
Molecular Weight	362.79 g/mol	<a href="#">[3]</a>
Appearance	White to light yellow solid/crystalline powder	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	Not explicitly defined; similar compounds like 3,5-Dibromo-4-methylpyridine melt at 106-110 °C	<a href="#">[6]</a>
Solubility	Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Insoluble in water.	<a href="#">[7]</a> <a href="#">[8]</a>
Stability	Stable under normal storage conditions. Sensitive to light and may require storage in a cool, dark place.	<a href="#">[9]</a> <a href="#">[10]</a>

## Detailed Property Analysis

- Appearance & Purity: **3,5-Dibromo-4-iodopyridine** is typically isolated as a white or pale yellow crystalline solid.[\[4\]](#)[\[5\]](#) The color can be an initial indicator of purity, with purer forms appearing whiter. Purity is often assessed by liquid chromatography, with typical purities for commercial-grade material exceeding 95-98%.[\[4\]](#)
- Solubility Profile: While specific solubility data is sparse, its structural analogues provide strong guidance. Halogenated aromatic compounds are characteristically non-polar, leading to poor solubility in water but good solubility in common organic solvents such as dichloromethane and chloroform.[\[7\]](#)[\[8\]](#) This property is crucial for selecting appropriate solvent systems for both reaction and purification (e.g., extraction and chromatography).

- Stability and Storage: The compound is generally stable under standard laboratory conditions.[9] However, like many iodine-containing organic molecules, it can be light-sensitive, and degradation may occur over time with exposure to UV light.[10] Therefore, it is recommended to store **3,5-Dibromo-4-iodopyridine** in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[11][12] Recommended storage temperatures are often between 2-8°C for long-term stability.[2]

## PART 2: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of **3,5-Dibromo-4-iodopyridine** are paramount for its application in multi-step drug development campaigns. The most common synthetic route involves a diazotization-iodination sequence starting from a readily available aminopyridine precursor.

### Synthetic Protocol: One-Pot Diazotization

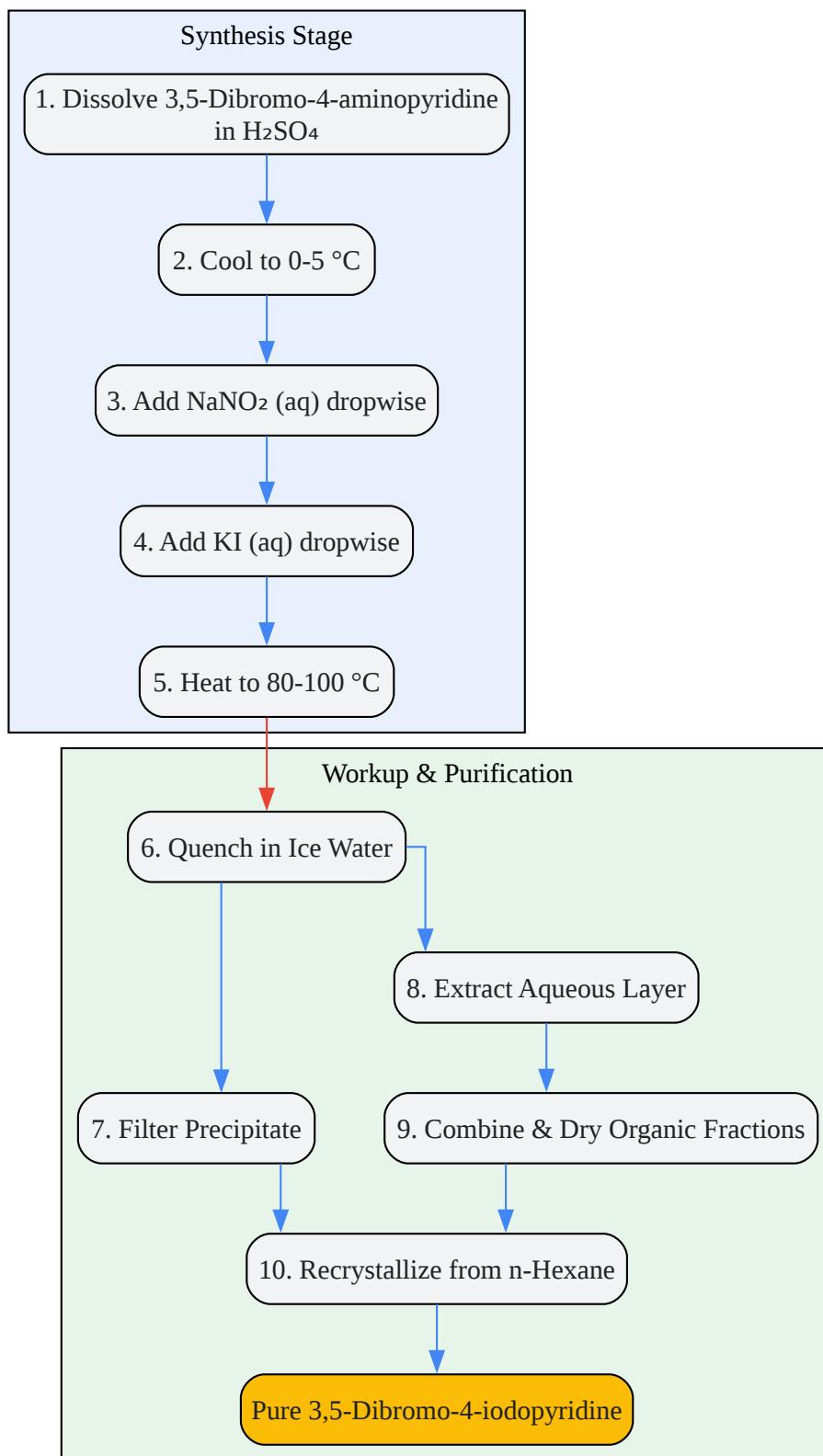
A robust and high-yield synthesis can be achieved via the diazotization of 3,5-dibromo-4-aminopyridine.[4][5] This method avoids the use of difficult-to-handle reagents like n-butyllithium and is amenable to industrial scale-up.[4]

#### Step-by-Step Methodology:

- **Diazonium Salt Formation:** 3,5-Dibromo-4-aminopyridine is dissolved in sulfuric acid (e.g., 40% solution) and cooled to 0–5 °C using an ice-salt bath.[4]
- **Diazotization:** A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature between 0–5 °C. The reaction is stirred for a short period (e.g., 15 minutes) following the addition to ensure complete formation of the diazonium salt.[4]
- **Iodination:** An iodinating reagent, such as a solution of potassium iodide, is then added dropwise to the reaction mixture, again maintaining a low temperature (0–5 °C).[4]
- **Reaction Completion & Workup:** After the addition is complete, the reaction is heated (e.g., to 80-100 °C) for a couple of hours to drive the substitution to completion.[4] The mixture is then cooled and poured into ice water, causing the crude product to precipitate.[4]

- Purification: The crude solid is collected by filtration. The filtrate can be neutralized and extracted with an organic solvent like chloroform to recover additional product. The combined crude solids are then purified by recrystallization, typically from n-hexane, to yield pure, white to light yellow **3,5-Dibromo-4-iodopyridine** with yields reported in the range of 65–83%.<sup>[4]</sup>

## Synthesis and Purification Workflow Diagram



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Caption: Workflow for the synthesis and purification of **3,5-Dibromo-4-iodopyridine**.

## Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A standard analytical workflow would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would be expected to show a singlet for the two equivalent protons at the C2 and C6 positions of the pyridine ring. The chemical shift would be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogens. For comparison, the protons on 3,5-dibromopyridine appear around 8.6 ppm and 8.0 ppm.[13]
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing two bromine atoms and one iodine atom.
- Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.

## PART 3: Reactivity and Applications in Drug Development

The synthetic utility of **3,5-Dibromo-4-iodopyridine** lies in the differential reactivity of its C-I and C-Br bonds. This allows for selective, stepwise functionalization, a powerful strategy in constructing complex molecular targets.

### Orthogonal Reactivity in Cross-Coupling

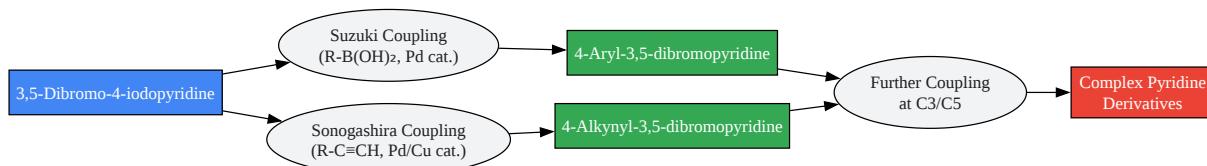
The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bonds.[14] This allows chemists to selectively introduce a substituent at the 4-position while leaving the two bromine atoms at the 3- and 5-positions available for subsequent transformations under more forcing conditions. This orthogonal reactivity is a key advantage, enabling the efficient and controlled elaboration of the pyridine core.

### Role as a Versatile Synthetic Intermediate

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[15][16] **3,5-Dibromo-4-iodopyridine** can serve as a precursor to a wide array

of substituted pyridines. For instance, the iodine can be replaced with aryl, alkyl, or amino groups, followed by subsequent coupling reactions at the bromine positions to build up molecular complexity. This makes it an important building block for creating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[14][15]

## Potential Reaction Pathways Diagram



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Caption: Selective functionalization pathways for **3,5-Dibromo-4-iodopyridine**.

## PART 4: Safety, Handling, and Disposal

Proper handling of halogenated intermediates is essential for laboratory safety. While a specific safety data sheet (SDS) for **3,5-Dibromo-4-iodopyridine** is not widely available, data from closely related compounds like 3,5-dibromopyridine and 4-iodopyridine provide a strong basis for risk assessment.[2][9][10]

## Hazard Identification

Based on analogous compounds, **3,5-Dibromo-4-iodopyridine** should be handled as a hazardous substance with the following potential risks:

- H315: Causes skin irritation.[2][9]
- H319: Causes serious eye irritation.[2][9]
- H335: May cause respiratory irritation.[2][9]

## Recommended Safety Protocols

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Eyewash stations and safety showers should be readily accessible.[10]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[9]
  - Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used. [10]
- Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

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